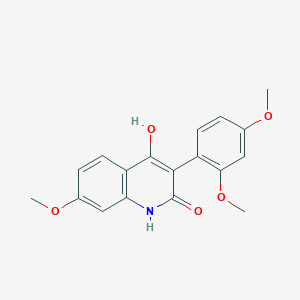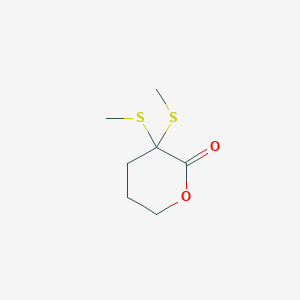
3,3-Bis(methylsulfanyl)oxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(methylsulfanyl)oxan-2-one is an organic compound with the molecular formula C6H10O2S2 It is characterized by the presence of two methylsulfanyl groups attached to an oxan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)oxan-2-one typically involves the reaction of 3,3-bis(methylsulfanyl)acrylates with appropriate reagents. One common method includes the hydrolysis of substituted 3,3-bis(methylsulfanyl)acrylates followed by treatment with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(methylsulfanyl)oxan-2-one can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylsulfanyl groups.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidation of the methylsulfanyl groups leads to the formation of sulfoxides or sulfones.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used, such as thiol-substituted or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(methylsulfanyl)oxan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Bis(methylsulfanyl)oxan-2-one is primarily related to its chemical reactivity. The methylsulfanyl groups can undergo oxidation or substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting molecular targets and pathways involved in different biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(methylsulfanyl)acrylonitrile: Similar in structure but contains a nitrile group instead of an oxan-2-one ring.
3,3-Bis(methylsulfanyl)acrylamide: Contains an amide group, making it more reactive in certain types of chemical reactions.
Uniqueness
3,3-Bis(methylsulfanyl)oxan-2-one is unique due to the presence of the oxan-2-one ring, which imparts different chemical properties compared to its acrylonitrile and acrylamide counterparts. This uniqueness makes it valuable in the synthesis of specific heterocyclic compounds and in applications where the oxan-2-one ring structure is advantageous .
Eigenschaften
CAS-Nummer |
90982-17-5 |
|---|---|
Molekularformel |
C7H12O2S2 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
3,3-bis(methylsulfanyl)oxan-2-one |
InChI |
InChI=1S/C7H12O2S2/c1-10-7(11-2)4-3-5-9-6(7)8/h3-5H2,1-2H3 |
InChI-Schlüssel |
SGRUVGRMDXMRJX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1(CCCOC1=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


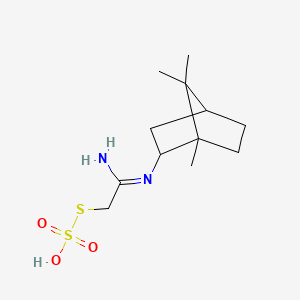
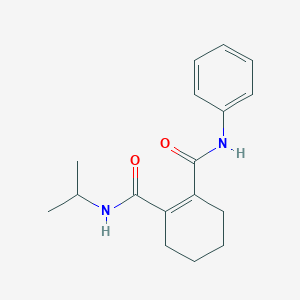
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)

![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
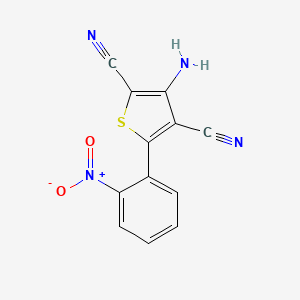
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
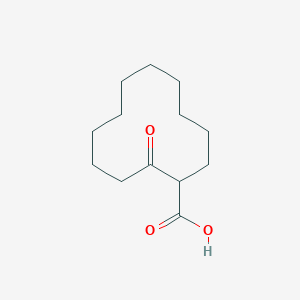
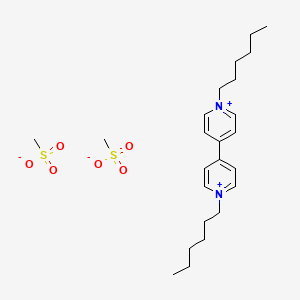
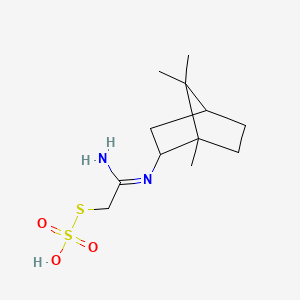
![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
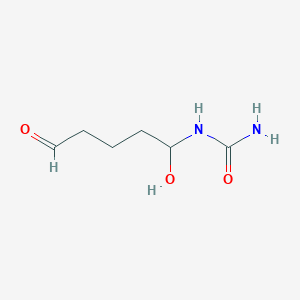
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
